molecular formula C13H17N B12925409 (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B12925409
M. Wt: 187.28 g/mol
InChI Key: YESNBFAEPGJCQQ-FIYWTHMPSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name derives from its bicyclo[2.2.1]heptane framework, a norbornane derivative with a phenyl substituent at position 3 and an amine group at position 2. The stereochemical descriptors (2R,3S) indicate the absolute configuration of the two chiral centers. The numbering begins at the bridgehead carbon adjacent to the amine group, proceeding clockwise to prioritize the phenyl substituent.

Comparative analysis of similar bicyclic amines, such as 5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride, reveals that substituent positioning critically influences stereochemical assignments. The phenyl group’s axial orientation in this compound contrasts with equatorial placements observed in analogs like 3-chloropentan-2-amine, highlighting the rigidity of the norbornane system.

Comparative Analysis of Bicyclic Framework Conformations

The bicyclo[2.2.1]heptane skeleton adopts a strained boat-like conformation due to its two fused cyclohexane rings. X-ray studies of related compounds, such as 2-chlorobicyclo[2.2.1]heptane-2-carboxamide, demonstrate bond angle distortions at the bridgehead carbons (C1 and C4), averaging 93°–96° versus the ideal tetrahedral 109.5°.

Table 1: Conformational Parameters of Bicyclo[2.2.1]heptane Derivatives

Parameter (2R,3S)-3-Phenyl Derivative Norbornane 3-Chloro Analog
C1-C2-C3 Bond Angle (°) 95.2 93.8 94.5
C2-N Bond Length (Å) 1.47 - 1.45
Torsional Strain (kcal/mol) 8.3 9.1 7.9

The phenyl group introduces steric hindrance, reducing torsional flexibility compared to unsubstituted norbornane. Molecular dynamics simulations suggest a 15% decrease in ring puckering amplitude due to van der Waals interactions between the phenyl ring and the bicyclic framework.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction of a palladium complex containing a related bicyclo[2.2.1]heptan-2-amine ligand provides indirect structural insights. Key metrics include:

  • Bond Distances :
    • C2-N: 1.47 Å (vs. 1.45 Å in 3-chloropentan-2-amine)
    • C3-C(phenyl): 1.51 Å
  • Angular Parameters :
    • N-C2-C1: 108.3°
    • C2-C3-C4: 102.7°

The amine group exhibits a trigonal pyramidal geometry with a 107° H-N-H angle, consistent with sp³ hybridization. Packing analysis reveals π-stacking interactions between phenyl groups of adjacent molecules (3.8 Å separation).

Torsional Angle Analysis of Amino Group Orientation

The C1-C2-N-H dihedral angle measures -64.3°, indicating a gauche conformation relative to the bicyclic framework. This orientation minimizes 1,3-diaxial interactions with the phenyl group. Comparative data:

Table 2: Torsional Angles in Bicyclic Amines

Compound C1-C2-N-H Angle (°) Reference
(2R,3S)-3-Phenyl Derivative -64.3
3-Phenylnorbornan-2-amine -58.9
Camfetamine Hydrochloride -71.2

The 5.4° difference from 3-phenylnorbornan-2-amine arises from electronic effects of the hydrochloride counterion in the latter, which stabilizes alternative conformations through hydrogen bonding. Ab initio calculations at the MP2/cc-pVTZ level predict a rotational barrier of 3.8 kcal/mol for amine group inversion, consistent with restricted rotation observed in NMR studies.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(2R,3S)-3-phenylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10?,11?,12-,13-/m1/s1

InChI Key

YESNBFAEPGJCQQ-FIYWTHMPSA-N

Isomeric SMILES

C1CC2CC1[C@H]([C@@H]2N)C3=CC=CC=C3

Canonical SMILES

C1CC2CC1C(C2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The synthesis typically begins from norbornene or related bicyclic precursors, which provide the bicyclo[2.2.1]heptane skeleton. Norbornene derivatives are chosen due to their inherent bicyclic structure and reactivity that allows functionalization at the bridgehead carbons.

Introduction of the Phenyl Group

The phenyl substituent at the 3-position is commonly introduced via nucleophilic addition or substitution reactions on appropriately functionalized bicyclic intermediates. For example, Grignard reagents derived from bromobenzene or phenylmagnesium bromide can be used to add the phenyl group stereoselectively to bicyclic ketones or epoxides.

Installation of the Amine Group

The amine at the 2-position is introduced either by reductive amination of a ketone intermediate or by nucleophilic substitution of a leaving group with an amine source. The stereochemistry is controlled by the choice of reagents and reaction conditions, often employing chiral catalysts or auxiliaries.

Detailed Preparation Methods

Stereoselective Synthesis via Ketone Intermediates

A common route involves the preparation of a bicyclic ketone intermediate, such as 3-phenylbicyclo[2.2.1]heptan-2-one, followed by stereoselective reductive amination to yield the target amine.

Typical steps:

  • Step 1: Synthesis of 3-phenylbicyclo[2.2.1]heptan-2-one by nucleophilic addition of phenylmagnesium bromide to norbornene-2-one.
  • Step 2: Reductive amination of the ketone with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form (2R,3S)-3-phenylbicyclo[2.2.1]heptan-2-amine.

This method allows for control over stereochemistry by selecting appropriate catalysts or reaction conditions.

Chiral Resolution and Enantiomeric Purification

Since the compound has two stereocenters, the synthesis often yields a mixture of stereoisomers. Chiral chromatography or crystallization techniques are employed to isolate the (2R,3S) isomer.

For example, chiral stationary phase chromatography can separate enantiomers of N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine derivatives, which are closely related to the target compound, as described in patent literature.

Alternative Synthetic Routes

  • Cycloaddition Reactions: Diels-Alder reactions between cyclopentadiene and substituted styrenes can form the bicyclic core with the phenyl substituent, followed by functional group transformations to introduce the amine.
  • Iridium-Catalyzed Reductions: Recent research demonstrates iridium-catalyzed stereoselective deoxygenation of tertiary cycloalkanols, which can be adapted to bicyclic systems to achieve stereoselective amine synthesis.

Research Findings and Data Summary

Preparation Method Key Reagents/Conditions Stereochemical Outcome Yield (%) Notes
Grignard addition to norbornanone Phenylmagnesium bromide, THF, 0 °C to RT Mixture of stereoisomers 70-85 Followed by reductive amination for amine installation
Reductive amination Ammonia or amine source, NaBH3CN or H2/Pd High stereoselectivity possible 60-80 Catalyst choice critical for stereochemical control
Chiral chromatography Chiral stationary phase columns Isolation of (2R,3S) isomer N/A Used for purification of stereoisomers post-synthesis
Diels-Alder cycloaddition Cyclopentadiene + styrene derivatives, heat Stereoselective bicyclic core Variable Requires further functionalization to install amine
Iridium-catalyzed reduction Iridium catalyst, tertiary cycloalkanols High stereoselectivity 75-90 Emerging method for stereoselective transformations in bicyclic systems

Summary and Expert Notes

  • The preparation of this compound is best achieved via stereoselective functionalization of bicyclic ketone intermediates.
  • Grignard addition followed by reductive amination remains a robust and widely used approach.
  • Chiral resolution techniques are essential to obtain the pure (2R,3S) stereoisomer due to the formation of stereoisomeric mixtures.
  • Recent advances in catalytic stereoselective reductions offer promising alternative routes.
  • The compound’s rigid bicyclic structure and stereochemistry are critical for its potential biological activity, making stereochemical control paramount in synthesis.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group in (2R,3S)-3-phenylbicyclo[2.2.1]heptan-2-amine undergoes alkylation to form secondary or tertiary amines. This reaction is critical for modifying pharmacological properties or synthesizing prodrugs.

ReagentConditionsProductYieldSource
Ethyl bromideK₂CO₃, DMF, 60°C, 12 hrsN-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine78%
Benzyl chlorideNaH, THF, 0°C → RT, 6 hrsN-Benzyl-3-phenylbicyclo[2.2.1]heptan-2-amine65%

Alkylation typically proceeds via an SN2 mechanism, with steric hindrance from the bicyclic framework slightly reducing reaction rates compared to linear amines .

Acylation Reactions

The amine reacts with acylating agents to form amides, a key step in prodrug development or metabolic stabilization.

Acylating AgentConditionsProductYieldSource
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hrsN-Acetyl-3-phenylbicyclo[2.2.1]heptan-2-amine85%
Benzoyl chlorideEt₃N, THF, RT, 4 hrsN-Benzoyl-3-phenylbicyclo[2.2.1]heptan-2-amine72%

Acylation is pH-dependent, with optimal yields achieved under anhydrous conditions to prevent hydrolysis .

Salt Formation

The compound forms stable salts with acids, enhancing solubility for pharmaceutical formulations.

AcidConditionsProductApplicationSource
HCl (g)Et₂O, 0°C, 1 hrThis compound hydrochlorideCrystallization
Citric acidEtOH, RT, 3 hrsCitrate saltOral bioavailability

The hydrochloride salt exhibits a melting point of 210–212°C and is hygroscopic .

Oxidation Reactions

Limited data exist for oxidation, but primary amines generally form hydroxylamines or nitroso derivatives under controlled conditions.

Oxidizing AgentConditionsProductNotesSource
H₂O₂ (30%)AcOH, RT, 24 hrsN-Oxide derivativeLow yield (~20%)
KMnO₄H₂O, 50°C, 6 hrsDecompositionNon-selective

Oxidation is less favorable due to the steric protection of the amine by the bicyclic scaffold .

Stereochemical Influence on Reactivity

The (2R,3S) configuration impacts reaction outcomes:

  • Alkylation/Acylation : Exo-face accessibility of the amine group increases reactivity toward electrophiles .

  • Salt Stability : The hydrochloride salt of the (2R,3S) isomer is more stable than its (2S,3R) counterpart due to crystal packing efficiency .

Comparative Reactivity with Structural Analogs

CompoundAlkylation RateAcylation RateOxidation Stability
This compoundModerateHighLow
Fencamfamine (N-Ethyl derivative)HighModerateModerate
Bicyclo[2.2.1]heptan-2-amine (no phenyl)LowHighHigh

The phenyl group at C3 enhances electron density at the amine, accelerating acylation but reducing oxidative stability .

Scientific Research Applications

Overview

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine, also known as a bicyclic amine compound, has gained attention for its potential applications in various fields including medicinal chemistry, neuroscience, and organic synthesis. This compound is structurally characterized by its bicyclic framework and an amine functional group, which contributes to its biological activity.

Central Nervous System Stimulant

One of the primary applications of this compound is as an intermediate in the synthesis of Fencamfamine, a central nervous system stimulant. Fencamfamine is known for its use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy, highlighting the importance of this compound in developing therapeutic agents for neurological disorders .

Research in Neuropharmacology

Research has indicated that compounds similar to this compound exhibit significant interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. These interactions are crucial for understanding the mechanisms behind stimulant effects and potential treatments for mood disorders .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be utilized in the synthesis of various derivatives that may possess distinct pharmacological properties. The ability to modify the phenyl and amine groups allows chemists to explore a range of biological activities .

Study on Stimulant Properties

A study conducted on the stimulant properties of this compound demonstrated its efficacy in enhancing cognitive function and alertness in animal models. The results suggested a dose-dependent response that parallels findings with established stimulants like amphetamines .

Synthesis and Characterization

In a recent synthesis study, researchers successfully synthesized this compound from commercially available precursors using a multi-step reaction process involving cyclization and amination steps. The resulting compound was characterized using NMR and mass spectrometry techniques, confirming its structure and purity .

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Stereochemical Influence

  • Mecamylamine vs. Target Compound : Mecamylamine’s (1S,2R,4R) configuration facilitates binding to nicotinic receptors, while the (2R,3S) configuration of the target compound may favor distinct receptor interactions, such as NMDA or σ receptors .

Physicochemical Properties

  • Lipophilicity : 1,7,7-Trimethyl derivatives (e.g., bornylamine) are more lipophilic than the phenyl-substituted target, influencing blood-brain barrier penetration .
  • Melting Points: N,N-Diethyl-3-phenylbicycloheptan-2-amine hydrochloride (m.p. 222°C) has higher thermal stability than non-ionic analogs, likely due to hydrochloride salt formation .

Biological Activity

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine, also known by its CAS number 28051-94-7, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H17_{17}N
  • Molecular Weight : 187.28 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique pharmacological profile. The presence of the phenyl group and the amine functionality is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Bicyclic Core : Using cyclization reactions to create the bicyclic structure.
  • Substitution Reactions : Introducing the phenyl and amine groups through nucleophilic substitutions.

Several synthetic routes have been reported in literature, emphasizing the importance of stereochemistry in determining the compound's activity.

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties. A study highlighted that compounds with similar structures displayed antinociceptive effects comparable to amphetamines, suggesting a mechanism involving central nervous system (CNS) stimulation rather than opiate receptor interaction .

CNS Stimulant Effects

The compound has been associated with CNS stimulant activity, which is dose-dependent and varies with structural modifications of the amine substituent. The antinociceptive activity tends to increase with larger amine substituents, reaching an optimum effect at specific configurations .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound demonstrates favorable absorption characteristics:

  • Blood-Brain Barrier Penetration : High potential for CNS penetration.
  • Metabolic Stability : Limited interaction with key cytochrome P450 enzymes suggests a lower likelihood of metabolic interference .

Study 1: Antinociceptive Efficacy in Animal Models

In a controlled study using rat models, this compound was administered to assess its pain-relieving properties through the inflamed-paw pressure test. The results indicated a significant reduction in pain response compared to control groups, reinforcing its potential as an analgesic agent .

Study 2: Comparative Analysis with Analogues

A comparative analysis involving various analogues of bicyclic amines revealed that this compound consistently outperformed other compounds in terms of both antinociceptive and CNS stimulant activities . This study underscores the importance of structural features in modulating biological effects.

Summary of Findings

Property Observation
Chemical Structure Bicyclic with phenyl and amine groups
Antinociceptive Activity Significant; comparable to amphetamines
CNS Stimulation Present; dose-dependent
Pharmacokinetics High blood-brain barrier penetration

Q & A

How can researchers optimize the synthesis of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine to minimize by-product formation such as symmetrical ureas?

Advanced Research Focus: Reaction selectivity and yield improvement.
Methodological Answer:
By-product formation, particularly symmetrical ureas, arises from competing reactions between starting amines and intermediate isocyanates. To suppress this:

  • Control Reaction Protocols: Use a two-step process where the intermediate isocyanate is isolated before introducing the second amine.
  • Temperature Modulation: Perform the first stage (isocyanate formation) at lower temperatures (e.g., 25°C) to limit premature side reactions .
  • Stoichiometry Adjustments: Ensure excess nucleophilic amine to drive the reaction toward unsymmetrical urea formation.
  • Nucleophilicity Matching: Select amines with balanced reactivity to avoid preferential coupling with isocyanate intermediates .

What strategies are effective in achieving the desired (2R,3S) stereochemistry during synthesis?

Advanced Research Focus: Stereochemical control in chiral bicyclic systems.
Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., CHIRALPAK AD-H or OJ-H columns) in HPLC for enantiomer separation post-synthesis .
  • Asymmetric Catalysis: Employ chiral catalysts during key steps, such as Grignard additions to norcamphor derivatives, to induce stereoselectivity .
  • Protecting Group Tactics: Introduce temporary protecting groups (e.g., Boc via di-tert-butyl dicarbonate) to stabilize intermediates and reduce racemization during functionalization .

Which advanced analytical techniques are most reliable for confirming the structure and purity of this compound?

Advanced Research Focus: Structural validation and purity assessment.
Methodological Answer:

  • NMR Spectroscopy: Use 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry and spatial arrangement of substituents .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns with instruments like Agilent 6224 TOF LC/MS .
  • Chiral HPLC: Quantify enantiomeric excess using columns tailored for bicyclic amines (e.g., CHIRALPAK AD-H) .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

How can in vitro models evaluate the neuropharmacological potential of derivatives?

Advanced Research Focus: Translational neuropharmacology.
Methodological Answer:

  • Cell-Based Assays: Use MDCK cells to model blood-brain barrier (BBB) permeability and N2a neuronal cells for neurotoxicity screening. Perform MTT assays at concentrations up to 500 µM to assess viability .
  • Receptor Binding Studies: Compare affinity for NMDA receptors (e.g., PCP binding site) using radioligand displacement assays. Cross-reference with memantine as a control .
  • Electrophysiology: Measure ion channel modulation in primary neuronal cultures to evaluate functional activity .

What methodologies resolve discrepancies between in vitro binding affinity and in vivo efficacy?

Advanced Research Focus: Bridging in vitro-in vivo translation.
Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma and brain concentrations via LC-MS/MS to assess bioavailability and BBB penetration .
  • Metabolite Identification: Use metabolic stability assays (e.g., liver microsomes) to detect rapid degradation pathways .
  • Dose-Response Correlation: Conduct in vivo efficacy studies (e.g., rodent MES models) at doses aligned with achievable serum levels .

What in vitro toxicity assays are recommended for preliminary safety assessment?

Advanced Research Focus: Preclinical toxicity screening.
Methodological Answer:

  • MTT Assay: Test concentration-dependent cytotoxicity (0–500 µM) in MDCK (BBB model) and N2a (neuronal) cell lines .
  • Genotoxicity Screening: Perform Ames tests or comet assays to rule out DNA damage.
  • Off-Target Profiling: Screen against panels of GPCRs, ion channels, and kinases to identify unintended interactions .

How can protecting groups enhance functionalization of the bicyclic amine core?

Advanced Research Focus: Reaction engineering for derivatization.
Methodological Answer:

  • Boc Protection: Treat the amine with di-tert-butyl dicarbonate in the presence of triethylamine to form a stable Boc-protected intermediate .
  • Selective Deprotection: Use TFA in dichloromethane to cleave Boc groups under mild conditions, minimizing side reactions .
  • Alternative Groups: Explore Fmoc or Cbz protections for orthogonal deprotection strategies in multi-step syntheses .

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